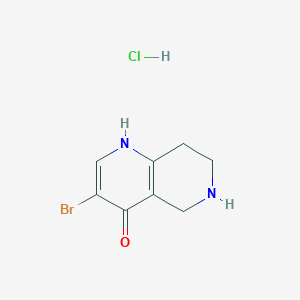

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related naphthyridine compounds typically involves multistep chemical reactions including lithiation, formylation, and reductive amination processes. For instance, the synthesis of similar compounds has been demonstrated through the lithiation of methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, and subsequent removal of protective groups (Zlatoidský & Gabos, 2009). Microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations have also been employed to efficiently synthesize tetrahydro-1,6-naphthyridines (Zhou, Porco, & Snyder, 2007).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be complex, with potential for various substitutions that affect the compound's properties and reactivity. Crystallographic studies have revealed detailed insights into the molecular arrangements, showcasing hydrogen-bonded frameworks and the role of hydrogen bonds in forming stable structures (Yépes, Palma, Cobo, & Glidewell, 2013).

Chemical Reactions and Properties

Naphthyridine compounds undergo a variety of chemical reactions, including amination, substitution, and rearrangements, influenced by different substituents and reaction conditions. For example, the reactivity of dichloro-substituted naphthyridines with nucleophiles has been explored, showing the possibility of obtaining mono- and di-amino-substituted derivatives under controlled conditions (Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as melting points, boiling points, and solubility, can significantly impact their utility in various applications. These properties are often determined by the specific substituents present on the naphthyridine core and the overall molecular structure.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the versatility of naphthyridine derivatives in chemical syntheses and applications. Their potential as building blocks for complex molecules is often explored through studies on regioselective metalation and reactions with electrophiles, providing pathways to a wide range of functionalized products (Melzer, Plodek, & Bracher, 2019).

Scientific Research Applications

Reactivity and Synthesis

- The compound demonstrates interesting chemical reactivity, such as forming mixtures of amino derivatives when reacted with potassium amide in liquid ammonia (Czuba & Woźniak, 2010).

- It has been used in the synthesis of various tetrahydronaphthyridines, starting from 3-bromo-picolines. This process involves reduction, deprotonation, and cross-coupling reactions (Sierov et al., 2020).

Applications in Pharmacology

- Derivatives of this compound, such as 6,8-bridged tetrahydro-1,6-naphthyridines, have been synthesized and evaluated as inhibitors of acetylcholinesterase. This exploration is significant for their potential role in treating diseases like Alzheimer's (Vanlaer et al., 2009).

Structural Analysis and Properties

- The structural and chemical properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride have been a subject of study, contributing to a deeper understanding of its molecular structure and potential applications in various fields of chemistry (Zhou et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the use and study of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride are not specified in the sources I have. For a detailed understanding of its potential future directions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSZPYAIOJOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C(C2=O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride | |

CAS RN |

2138549-03-6 |

Source

|

| Record name | 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)